molecular formula C16H19N5O2 B2917537 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide CAS No. 2034512-51-9

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide

Cat. No.: B2917537
CAS No.: 2034512-51-9
M. Wt: 313.361
InChI Key: RMYBTGUQCMVRGT-UHFFFAOYSA-N
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Description

N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a pyrazole-based heterocyclic compound featuring a furan-2-yl substituent, a 1,3,5-trimethylpyrazole core, and an ethyl-linked carboxamide group. The ethyl spacer may enhance conformational flexibility, while the carboxamide group could facilitate hydrogen bonding, influencing solubility and target interactions.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1,3,5-trimethylpyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2/c1-11-15(12(2)20(3)19-11)16(22)17-6-7-21-10-13(9-18-21)14-5-4-8-23-14/h4-5,8-10H,6-7H2,1-3H3,(H,17,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMYBTGUQCMVRGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: Starting from furfural, the furan ring can be synthesized through various methods, including acid-catalyzed cyclization.

    Synthesis of the pyrazole ring: The pyrazole ring can be formed by reacting hydrazine with a 1,3-diketone under acidic or basic conditions.

    Coupling of the furan and pyrazole rings: The furan and pyrazole rings are coupled using a suitable linker, such as an ethyl group, through a nucleophilic substitution reaction.

    Formation of the carboxamide group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The carboxamide group can undergo nucleophilic substitution reactions to form various substituted amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Substituted amides with various functional groups.

Mechanism of Action

The mechanism of action of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Features

The compound is compared to structurally related pyrazole and pyrazoline derivatives (Table 1).

Table 1: Structural and Physical Property Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Melting Point (°C) Notes
N-(2-(4-(Furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide ~354.4 (calculated) Furan-2-yl, 1,3,5-trimethylpyrazole, ethyl Not reported Flexible ethyl spacer; carboxamide group
3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde (1) ~268.3 4-Fluorophenyl, phenyl, carbaldehyde Not reported Dihydro-pyrazoline core; aromatic aldehydes
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 Fluorophenyl, chromen-4-one, sulfonamide 175–178 Pyrazolo-pyrimidine hybrid; palladium-catalyzed synthesis
Key Observations:
  • Core Heterocycles : Unlike dihydro-pyrazolines (e.g., compound 1 in Table 1) , the target compound features a fully aromatic pyrazole system, likely enhancing stability and π-π stacking interactions.
  • Substituent Effects : The furan-2-yl group introduces oxygen-based electron density, contrasting with halogenated aryl groups (e.g., 4-fluorophenyl in compound 1 or 3-fluorophenyl in the patent compound ). This may reduce lipophilicity compared to halogenated analogs but improve hydrogen-bonding capacity.

Physicochemical Properties

  • Lipophilicity : The 1,3,5-trimethylpyrazole core and ethyl spacer may increase logP compared to dihydro-pyrazolines but reduce it relative to the fluorinated chromen derivative .
  • Thermal Stability : The patent compound’s higher melting point (175–178°C) suggests greater crystallinity, possibly due to sulfonamide and chromen groups. The target compound’s melting point remains uncharacterized.

Biological Activity

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide is a complex organic compound belonging to the class of pyrazole derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H24N6O2C_{20}H_{24}N_{6}O_{2}, with a molecular weight of approximately 392.45 g/mol. Its structure comprises multiple heterocyclic rings, which are essential for its biological activity.

The biological activity of pyrazole derivatives, including this compound, is often attributed to their ability to interact with various biological targets:

  • Anticancer Activity : Pyrazole derivatives have been shown to inhibit cancer cell proliferation through mechanisms such as cyclin-dependent kinase (CDK) inhibition and induction of apoptosis. For instance, derivatives have demonstrated IC50 values as low as 0.39 µM against HCT116 cell lines .
  • Anti-inflammatory Effects : Some studies indicate that pyrazole compounds can significantly reduce pro-inflammatory cytokines like TNF-α and IL-6. For example, certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs .

Biological Activities

The biological activities associated with this compound include:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits cancer cell proliferation; effective against various cell lines
Anti-inflammatoryReduces levels of inflammatory cytokines
AntimicrobialExhibits antibacterial and antifungal properties
AntioxidantScavenges free radicals, protecting cells from oxidative stress
AnalgesicProvides pain relief in experimental models

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various therapeutic areas:

  • Anticancer Studies : A study demonstrated that pyrazole derivatives showed promising anticancer activity against several cancer cell lines with IC50 values ranging from 0.39 µM to 4.2 µM. The mechanism involved CDK inhibition and cell cycle arrest .
  • Anti-inflammatory Research : In vitro studies indicated that certain pyrazole compounds could inhibit the expression of inflammatory markers effectively, suggesting their potential use in treating inflammatory diseases .
  • Antimicrobial Evaluation : Research has shown that pyrazole derivatives possess significant antimicrobial properties against both gram-positive and gram-negative bacteria, as well as fungi .

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